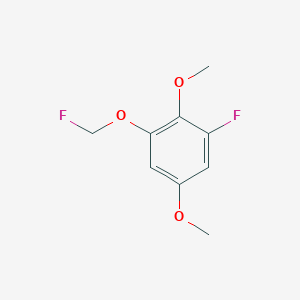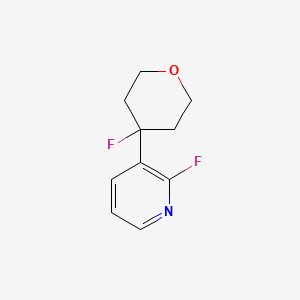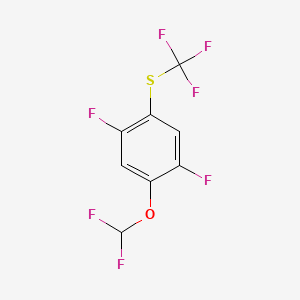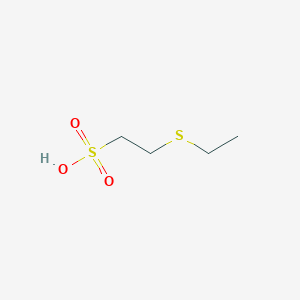
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar electrophilic aromatic substitution reactions, optimized for large-scale production. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atoms can be reduced to form hydrogenated derivatives.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 1,4-dimethoxy-2-fluorobenzaldehyde, while reduction of the fluorine atoms can produce 1,4-dimethoxybenzene.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its derivatives could be explored for potential pharmaceutical applications, such as drug development.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which 1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In general, the compound’s chemical structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Dimethoxy-2-fluorobenzene: Lacks the fluoromethoxy group, making it less reactive in certain substitution reactions.
1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene: Contains an iodine atom instead of a fluorine atom, which can significantly alter its reactivity and applications.
Uniqueness
1,4-Dimethoxy-2-fluoro-6-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
特性
分子式 |
C9H10F2O3 |
|---|---|
分子量 |
204.17 g/mol |
IUPAC名 |
1-fluoro-3-(fluoromethoxy)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3 |
InChIキー |
UXVHRNGGAMXUCX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)F)OC)OCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)





